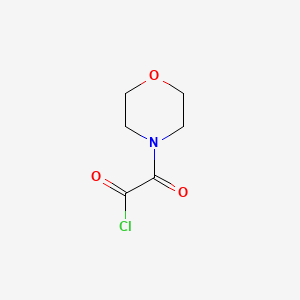
(Morpholin-4-yl)(oxo)acetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of a morpholine ring attached to a glyoxyloyl chloride group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Morpholin-4-yl)(oxo)acetyl chloride typically involves the reaction of morpholine with glyoxylic acid, followed by chlorination. The reaction conditions often require the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled temperature and pressure .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction parameters to ensure high yield and purity. The process involves continuous monitoring of reaction temperature, pressure, and the concentration of reactants to achieve efficient chlorination .
Analyse Chemischer Reaktionen
Types of Reactions: (Morpholin-4-yl)(oxo)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: Reacts with water to produce 4-Morpholineglyoxylic acid and hydrochloric acid.
Condensation Reactions: Forms imines and oximes when reacted with primary amines and hydroxylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed.
Hydrolysis: Conducted under acidic or basic conditions to facilitate the breakdown of the chloride group.
Condensation Reactions: Requires mild heating and the presence of a dehydrating agent to drive the reaction to completion.
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
4-Morpholineglyoxylic Acid: Produced from hydrolysis.
Imines and Oximes: Resulting from condensation reactions.
Wissenschaftliche Forschungsanwendungen
(Morpholin-4-yl)(oxo)acetyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (Morpholin-4-yl)(oxo)acetyl chloride involves its reactivity as an acylating agent. It targets nucleophilic sites on molecules, facilitating the formation of covalent bonds. This reactivity is exploited in various chemical transformations, including the modification of proteins and other biomolecules. The compound’s ability to form stable amide and ester linkages makes it valuable in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Morpholine: A simpler analog with a similar morpholine ring structure but lacking the glyoxyloyl chloride group.
Glyoxyloyl Chloride: Contains the glyoxyloyl chloride moiety but without the morpholine ring.
4-Morpholineacetyl Chloride: Another related compound with slight structural differences.
Uniqueness: (Morpholin-4-yl)(oxo)acetyl chloride stands out due to its dual functional groups, which confer unique reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable intermediate in the development of complex organic molecules .
Eigenschaften
CAS-Nummer |
14505-42-1 |
|---|---|
Molekularformel |
C6H8ClNO3 |
Molekulargewicht |
177.584 |
IUPAC-Name |
2-morpholin-4-yl-2-oxoacetyl chloride |
InChI |
InChI=1S/C6H8ClNO3/c7-5(9)6(10)8-1-3-11-4-2-8/h1-4H2 |
InChI-Schlüssel |
VHPBYTDYSDTBML-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C(=O)Cl |
Synonyme |
4-Morpholineglyoxyloyl chloride (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



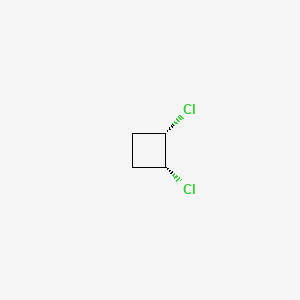

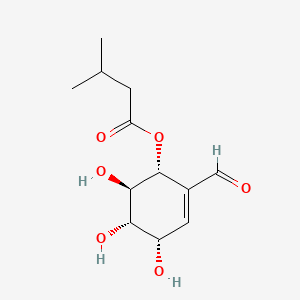
![(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B576921.png)
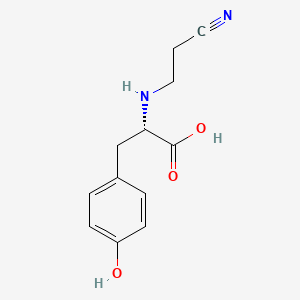
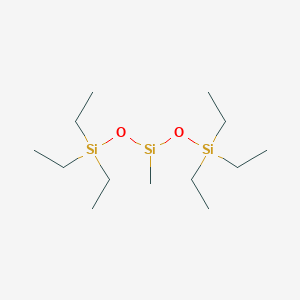
![[4-(Dimethylamino)anilino]-oxo-phenylazanium](/img/structure/B576926.png)
![(1S,2S,5R,7R,10S,11S,14S,15R)-5,14-dihydroxy-2,15-dimethyltetracyclo[8.6.0.02,7.011,15]hexadecan-16-one](/img/structure/B576927.png)

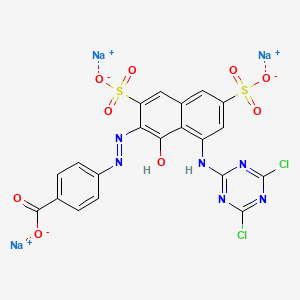
![methyl (3S,4S,4aR)-7-[(5S,6S,8S,8aR,10aS)-1,5,8,8a-tetrahydroxy-10a-methoxycarbonyl-6-methyl-9-oxo-5,6,7,8-tetrahydroxanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate](/img/structure/B576936.png)
